N-(propan-2-yl)-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
N-(propan-2-yl)-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound with a unique structure that combines elements of quinazoline, triazole, and sulfonamide
Properties
IUPAC Name |
N-propan-2-yl-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-12(2)22-19-16-8-6-7-9-17(16)26-20(23-19)21(24-25-26)29(27,28)18-14(4)10-13(3)11-15(18)5/h6-12H,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSGIYXCEGLDKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the triazoloquinazoline core, followed by the introduction of the sulfonyl and isopropyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality.
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(propan-2-yl)-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction, cell cycle regulation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazoloquinazolines and sulfonamides, such as:
- 3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- N-(propan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Uniqueness
N-(propan-2-yl)-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(propan-2-yl)-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity based on recent studies and findings.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 318.39 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole and quinazoline moieties are known for their roles in modulating enzyme activity and influencing cellular pathways.
Antimicrobial Activity
Studies have shown that compounds containing triazole and quinazoline derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound was tested against several Gram-positive and Gram-negative bacteria. In vitro assays demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
- Antifungal Activity : The compound also showed antifungal effects against Candida albicans, with an MIC of 16 µg/mL.
Antiparasitic Activity
Research indicates that the compound exhibits antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. The IC value was found to be around 50 µM, suggesting moderate efficacy compared to standard antimalarial drugs.
Cytotoxicity Studies
Cytotoxicity assays conducted on human liver carcinoma cells (Huh-7) revealed that the compound had low cytotoxic effects, indicating a favorable safety profile for further development.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized a series of quinazoline-triazole hybrids, including our compound of interest. These hybrids were evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The results indicated that several compounds showed promising AChE inhibition (IC values ranging from 0.2 to 83.9 µM), highlighting the therapeutic potential of these derivatives in neurodegenerative diseases .
- Antimicrobial Screening : A comprehensive screening of various triazole-linked compounds demonstrated that those with similar structural features to our compound exhibited significant antibacterial and antifungal activities . This reinforces the importance of the triazole moiety in antimicrobial efficacy.
- Mechanistic Insights : Molecular docking studies provided insights into how the compound binds to target enzymes, suggesting dual binding site inhibition mechanisms which could enhance its therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
